BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of N-
ethylcyclohexanecarboxamide: A Technical
Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: N-ethylcyclohexanecarboxamide

Cat. No.: B139311

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-
ethylcyclohexanecarboxamide. The information is tailored for researchers, scientists, and
professionals in drug development who require a detailed understanding of the analytical
characterization of this molecule. This document presents predicted nuclear magnetic
resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed
experimental protocols for acquiring such data.

Chemical Structure and Properties

e |IUPAC Name: N-ethylcyclohexanecarboxamide[1]
e Chemical Formula: CoH17NOJ[1]

e Molecular Weight: 155.24 g/mol [1]

e Structure:

I\
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The following tables summarize the predicted spectroscopic data for N-
ethylcyclohexanecarboxamide. These predictions are based on established principles of
spectroscopy and data from analogous compounds.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted *H NMR Spectroscopic Data (Solvent: CDCls, 400 MHz)

Chemical Shift (6,

Multiplicity Integration Assignment
ppm)
~53-5.8 Broad Singlet 1H -NH-
~3.25 Quartet 2H -NH-CH2-CHs
~2.0-22 Multiplet 1H -CH-C=0
) Cyclohexyl -CH2-
~16-1.9 Multiplet 4H )
(axial)
) Cyclohexyl -CH2-
~11-14 Multiplet 6H )
(equatorial)
~1.15 Triplet 3H -NH-CH2-CHs

Table 2: Predicted 13C NMR Spectroscopic Data (Solvent: CDCIs, 100 MHz)

Chemical Shift (6, ppm) Assighment
~176 C=0

~45 -CH-C=0

~35 -NH-CHz-CHs
~ 30 Cyclohexyl CHz
~ 26 Cyclohexyl CHz
~15 -NH-CHz2-CHs

2.2. Infrared (IR) Spectroscopy
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Table 3: Predicted IR Absorption Peaks

Wavenumber (cm~?)

Intensity

Assignment

~ 3300 Strong, Broad N-H Stretch (Amide)

~ 2930, 2850 Strong C-H Stretch (Aliphatic)
~ 1640 Strong C=0 Stretch (Amide I)
~ 1550 Strong N-H Bend (Amide II)

~ 1450 Medium CHz Scissoring

2.3. Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation Data (Electron lonization - EIl)

m/z Ratio Predicted Fragment lon
155 [M]* (Molecular lon)

126 [M - C2Hs]*

113 [M - CsHe]*

83 [CeH11]* (Cyclohexyl cation)
72 [CH2=NH-CHz-CH3s]*

55 [CaH7]*

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:

o Weigh approximately 5-10 mg of N-ethylcyclohexanecarboxamide.
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o Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCls)
containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

o Transfer the solution to a 5 mm NMR tube.

e Instrument Parameters (*H NMR):

o Spectrometer: 400 MHz NMR Spectrometer

o

Pulse Program: Standard single-pulse sequence (zg30)

[¢]

Acquisition Time: 2-3 seconds

[¢]

Relaxation Delay: 1-2 seconds

Number of Scans: 16-64

[e]

o Spectral Width: -2 to 12 ppm

e Instrument Parameters (33C NMR):

o Spectrometer: 100 MHz NMR Spectrometer

[e]

Pulse Program: Proton-decoupled pulse sequence (zgpg30)

o

Acquisition Time: 1-2 seconds

[¢]

Relaxation Delay: 2-5 seconds

[¢]

Number of Scans: 1024 or more, depending on sample concentration

[e]

Spectral Width: 0 to 200 ppm

» Data Processing:

o Apply a Fourier transform to the acquired Free Induction Decay (FID).

o Phase correct the spectrum.
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o Calibrate the chemical shift scale to the TMS signal (0.00 ppm).

o Integrate the signals in the *H NMR spectrum.

3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):

o Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a solvent such as
isopropanol and allowing it to dry completely.

o Place a small amount of solid N-ethylcyclohexanecarboxamide directly onto the ATR
crystal.

o Apply pressure using the instrument's pressure arm to ensure good contact between the
sample and the crystal.

e |nstrument Parameters:

o

Spectrometer: FT-IR Spectrometer equipped with a universal ATR accessory

[¢]

Spectral Range: 4000 - 400 cm~1

Resolution: 4 cm™—1

o

Number of Scans: 16-32

o

o

Background: A background spectrum of the clean, empty ATR crystal should be collected
prior to sample analysis.

o Data Processing:

o The sample spectrum is automatically ratioed against the background spectrum to
produce the final absorbance or transmittance spectrum.

o Identify and label the major absorption peaks.

3.3. Mass Spectrometry (MS)
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o Sample Introduction (Direct Insertion Probe):

(¢]

Load a small amount of N-ethylcyclohexanecarboxamide into a capillary tube.

[¢]

Insert the capillary tube into the direct insertion probe.

[¢]

Introduce the probe into the high vacuum of the mass spectrometer's ion source.

[e]

Gradually heat the probe to volatilize the sample.

e Instrument Parameters (Electron lonization - El):

[¢]

lonization Mode: Electron lonization (EN[2][3]

[¢]

Electron Energy: 70 eV[2][3]

[e]

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

o

Mass Range: m/z 40 - 400

[¢]

Source Temperature: 200-250 °C
» Data Processing:

o The mass spectrum is generated by plotting the relative abundance of ions against their
mass-to-charge (m/z) ratio.

o ldentify the molecular ion peak and major fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a small
molecule like N-ethylcyclohexanecarboxamide.
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Available at: [https://www.benchchem.com/product/b139311#n-
ethylcyclohexanecarboxamide-spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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